molecular formula C17H15BrN2 B12678530 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile CAS No. 58268-70-5

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile

Cat. No.: B12678530
CAS No.: 58268-70-5
M. Wt: 327.2 g/mol
InChI Key: NSDDBKANKHHKED-SDNWHVSQSA-N
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Description

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is an organic compound that features a bromophenyl group and a dimethylaminophenyl group attached to an acrylonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile typically involves the reaction of 2-bromobenzaldehyde with 4-(dimethylamino)benzaldehyde in the presence of a base and a suitable catalyst. The reaction proceeds through a Knoevenagel condensation, followed by a dehydration step to form the acrylonitrile group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential use in drug discovery and development.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile involves its interaction with specific molecular targets and pathways. The bromophenyl and dimethylaminophenyl groups can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The acrylonitrile moiety can act as an electrophile, facilitating reactions with nucleophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromophenylacetonitrile
  • 4-(Dimethylamino)phenylacetonitrile
  • 2-Bromo-4’-dimethylaminoacetophenone

Uniqueness

2-(2-Bromophenyl)-3-(4-(dimethylamino)phenyl)acrylonitrile is unique due to the presence of both bromophenyl and dimethylaminophenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

58268-70-5

Molecular Formula

C17H15BrN2

Molecular Weight

327.2 g/mol

IUPAC Name

(Z)-2-(2-bromophenyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile

InChI

InChI=1S/C17H15BrN2/c1-20(2)15-9-7-13(8-10-15)11-14(12-19)16-5-3-4-6-17(16)18/h3-11H,1-2H3/b14-11+

InChI Key

NSDDBKANKHHKED-SDNWHVSQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C(\C#N)/C2=CC=CC=C2Br

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C(C#N)C2=CC=CC=C2Br

Origin of Product

United States

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